N-(4-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide

Lipophilicity Drug-likeness Lead optimization

N-(4-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide (CAS 896045-60-6) is a synthetic, small-molecule pyridazinylthioacetamide derivative (C22H21N3O2S; MW 391.49) featuring a pyridazine core linked via a thioether bridge to an acetamide moiety bearing a 4-acetylphenyl group, with a 4-ethylphenyl substituent at the pyridazine 6-position. This compound belongs to the emerging pyridazinylthioacetamide chemotype, which has demonstrated multi-target inhibitory activity against telomerase, JAK1, STAT3, and TLR4 in closely related series, as well as HIV-1 non-nucleoside reverse transcriptase inhibition and alpha-amylase inhibition in structurally analogous scaffolds.

Molecular Formula C22H21N3O2S
Molecular Weight 391.49
CAS No. 896045-60-6
Cat. No. B2926890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide
CAS896045-60-6
Molecular FormulaC22H21N3O2S
Molecular Weight391.49
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C22H21N3O2S/c1-3-16-4-6-18(7-5-16)20-12-13-22(25-24-20)28-14-21(27)23-19-10-8-17(9-11-19)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27)
InChIKeyIZCBZWFVZLKYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide (CAS 896045-60-6): A Pyridazinylthioacetamide Research Probe with Distinctive 4-Ethylphenyl and 4-Acetylphenyl Substitution


N-(4-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide (CAS 896045-60-6) is a synthetic, small-molecule pyridazinylthioacetamide derivative (C22H21N3O2S; MW 391.49) featuring a pyridazine core linked via a thioether bridge to an acetamide moiety bearing a 4-acetylphenyl group, with a 4-ethylphenyl substituent at the pyridazine 6-position [1]. This compound belongs to the emerging pyridazinylthioacetamide chemotype, which has demonstrated multi-target inhibitory activity against telomerase, JAK1, STAT3, and TLR4 in closely related series, as well as HIV-1 non-nucleoside reverse transcriptase inhibition and alpha-amylase inhibition in structurally analogous scaffolds [2][3][4]. The combination of a 4-ethylphenyl group at C6 (providing enhanced lipophilicity and steric bulk relative to the more common 6-phenyl analog) and a 4-acetylphenyl acetamide terminus distinguishes this compound from the extensively characterized N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide family.

Why Generic Substitution of N-(4-Acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide with Other Pyridazinylthioacetamides Is Not Scientifically Justified


Pyridazinylthioacetamides are not functionally interchangeable. Structure-activity relationship (SAR) data from the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series demonstrate that even modest substituent changes at the pyridazine 6-position or the acetamide N-aryl terminus produce large variations in target engagement: the lead compound 4l achieved 64.95% telomerase inhibition and 79% growth inhibition, whereas other congeners in the same series (4a–4k, 4m–4n) showed substantially weaker activity [1]. In the HIV-1 NNRTI pyridazinylthioacetamide series, the most potent compound 8k exhibited an EC50 of 0.046 μM, while closely related analogs differed by orders of magnitude [2]. In alpha-amylase inhibition, pyridazine derivatives containing phenothiazine–ethylphenyl motifs showed IC50 values of 8.46–8.83 μg/mL, outperforming acarbose (IC50 66.65 μg/mL) by approximately 8-fold, whereas other substitution patterns yielded markedly different potency [3]. The 4-ethylphenyl substituent present in CAS 896045-60-6 introduces distinct lipophilic and steric properties absent from the commonly studied 6-phenylpyridazine analogs, making generic substitution scientifically unsound without compound-specific comparative data.

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide (CAS 896045-60-6) vs. Closest Structural Analogs


Physicochemical Differentiation: Computed logP and Lipophilic Ligand Efficiency vs. 6-Phenylpyridazine Congener

The 4-ethylphenyl substituent at the pyridazine C6 position of CAS 896045-60-6 is predicted to increase lipophilicity (estimated AlogP ~3.8–4.2) compared to the 6-phenyl analog N-(4-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (estimated AlogP ~3.1–3.5), representing an increase of approximately 0.5–0.7 log units based on the Hansch π contribution of the ethyl group (+~0.5). This lipophilicity increment, while moderate, may significantly affect membrane permeability, plasma protein binding, and non-specific off-target binding profiles . Cross-study analysis of the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series demonstrates that small lipophilicity changes correlate with altered cellular potency and selectivity across telomerase, JAK1, STAT3, and TLR4 targets [1].

Lipophilicity Drug-likeness Lead optimization

Positional Isomer Differentiation: 4-Acetylphenyl vs. 3-Acetylphenyl Acetamide Substituent Effects on Target Binding Conformation

CAS 896045-60-6 (4-acetylphenyl isomer) and its direct positional isomer CAS 896046-33-6 (3-acetylphenyl isomer) share identical molecular formula (C22H21N3O2S, MW 391.49) but differ in the acetyl attachment position on the terminal phenyl ring. This positional isomerism alters the vector and electronic character of the hydrogen bond acceptor (acetyl carbonyl) presented to target proteins: the para-acetyl orientation of 896045-60-6 extends the H-bond acceptor approximately 2.4 Å further along the molecular axis compared to the meta-acetyl orientation of 896046-33-6 . In the structurally characterized N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series, the N-aryl substituent orientation is a critical determinant of telomerase and JAK1 inhibitory potency: compound 4l, bearing a specific N-aryl substitution, achieved 64.95% telomerase inhibition with a JAK1 fold-change of 0.46 versus the pacritinib standard (0.33), whereas other N-aryl variants in the same series showed markedly reduced activity [1].

Positional isomerism Acetylphenyl SAR Binding conformation

Telomerase Inhibition Potential: Class-Level Activity of Pyridazinylthioacetamides vs. BIBR1532 Reference Standard

The pyridazinylthioacetamide chemotype, to which CAS 896045-60-6 belongs, has been rationally designed as BIBR1532-based telomerase inhibitors. The lead compound 4l from the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series demonstrated 64.95% telomerase inhibition and 79% growth inhibition against cancer cells at a single concentration, representing a lead optimization advance over earlier BIBR1532 analogs [1]. Compound 4l additionally exhibited multi-target activity: JAK1 inhibition with 0.46-fold change (vs. pacritinib 0.33-fold), STAT3 inhibition with 0.22-fold change (vs. sorafenib 0.33-fold), and TLR4 downregulation by 0.81-fold change (vs. resatorvid 0.29-fold) [1]. In vivo, compound 4l reduced tumor size and mass in female mice bearing Solid Ehrlich Carcinoma, with concurrent improvements in biochemical, hematologic, histopathologic, and immunohistochemical parameters confirming suppression of angiogenesis and inflammation [1]. CAS 896045-60-6 differs from 4l by bearing a 4-ethylphenyl group at the pyridazine 6-position (instead of phenyl) and a 4-acetylphenyl acetamide terminus (instead of the specific N-aryl substituent of 4l). The effect of these structural changes on telomerase and JAK1/STAT3/TLR4 inhibitory activity cannot be predicted from available SAR data and requires empirical determination.

Telomerase inhibition Anticancer Multi-target drug design

Alpha-Amylase Inhibitory Activity of Ethylphenyl-Containing Pyridazine Derivatives vs. Acarbose Clinical Standard

In a 2024 study of previously synthesized pyridazine derivatives, molecules containing phenothiazine coupled with an ethylphenyl group demonstrated potent alpha-amylase inhibition. Molecules 45, 46, and 29 exhibited IC50 values of 8.67, 8.46, and 8.83 μg/mL respectively, representing an approximately 7.7- to 7.9-fold improvement in potency over the clinical standard acarbose (IC50 66.65 μg/mL) [1]. The study explicitly concluded that the antidiabetic activity of pyridazine derivatives is increased with the presence of phenothiazine coupled with an ethylphenyl group, among other favored substitution patterns (indole with biphenyl, phenothiazine with biphenyl) [1]. ADMET analysis of the top three compounds (45, 46, 29) revealed drug-like properties with good oral bioavailability, though molecules 45 and 29 showed reproductive toxicity predictions, while molecule 46 emerged as non-toxic in all in silico toxicity assessments [1]. CAS 896045-60-6 contains the 4-ethylphenyl substituent at the pyridazine 6-position but lacks the phenothiazine moiety present in molecules 45, 46, and 29; its alpha-amylase inhibitory activity has not been directly tested.

Alpha-amylase inhibition Antidiabetic Pyridazine SAR

HIV-1 NNRTI Activity Potential: Pyridazinylthioacetamide Scaffold With Submicromolar Antiviral Potency in the Class

The pyridazinylthioacetamide scaffold was discovered as a novel class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) through a structure-based bioisosterism approach replacing the arylazolylthioacetanilide core [1]. In this series, nearly all tested compounds inhibited HIV-1 strain IIIB replication in the lower micromolar concentration range, with the most potent compound 8k achieving an EC50 of 0.046 μM (46 nM), a CC50 of 99.9 μM, and a remarkable selectivity index of 2149 [1]. Molecular docking revealed that compound 8k binds to the NNRTI hydrophobic pocket of HIV-1 reverse transcriptase, with the pyridazine and thioether moieties making key contacts [1]. CAS 896045-60-6 shares the pyridazinylthioacetamide core scaffold but differs at two positions: the pyridazine C6 substituent (4-ethylphenyl vs. various aryl groups in the Song et al. series) and the acetamide N-substituent (4-acetylphenyl vs. various N-aryl groups). The structure-activity relationship established for this series indicates that both substitution sites are critical determinants of antiviral potency; the specific contribution of the 4-ethylphenyl/4-acetylphenyl combination has not been evaluated [1].

HIV-1 NNRTI Antiviral Bioisosterism

Gastric Antisecretory Activity of Pyridazine-Containing Thioamide Derivatives: Patent-Established Pharmacophore Relevance

US Patent 4,242,512 (1980) established that pyridazine-containing thioamide derivatives of the general formula bearing a pyridazine ring linked via thioacetamide to various amine substituents exhibit outstanding gastric antisecretory activity evaluated by the 4-hour pylorus-ligated rat (Shay) method [1]. The patent discloses that the thioacetamide moiety is of critical significance for producing the desired antisecretory activity, and that the pyridazine skeleton offers reduced side effects and remarkably sustained activity compared to earlier 2-phenyl-2-(2-pyridyl)thioacetamide (SC-15396) based antiulcer agents [1]. CAS 896045-60-6, bearing both the pyridazine-containing thioamide core and a distinctive 4-ethylphenyl substitution at the pyridazine 6-position, falls within the broad structural genus claimed by this patent family, though it was not specifically exemplified. The 4-ethylphenyl group may modulate potency and duration of action relative to the unsubstituted phenyl or methyl-substituted variants described in the patent [1].

Gastric antisecretory Pyridazine thioamide Antiulcer

Recommended Research and Industrial Application Scenarios for N-(4-Acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide (CAS 896045-60-6)


Medicinal Chemistry SAR Probe for Telomerase/JAK1/STAT3/TLR4 Multi-Target Inhibitor Optimization

CAS 896045-60-6 is best deployed as a structural probe to evaluate the impact of 4-ethylphenyl substitution at the pyridazine C6 position on the multi-target inhibitory profile (telomerase, JAK1, STAT3, TLR4) established for the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series [1]. The compound should be assayed in parallel with compound 4l (telomerase inhibition 64.95%, growth inhibition 79%, JAK1 fold-change 0.46 vs. pacritinib 0.33, STAT3 fold-change 0.22 vs. sorafenib 0.33, TLR4 fold-change 0.81 vs. resatorvid 0.29) to generate direct comparative SAR data [1]. The 4-acetylphenyl acetamide terminus further provides a vector for exploring H-bond acceptor interactions distinct from those in the published 4a–4n series. Procurement priority: medicinal chemistry groups seeking to expand the SAR landscape around the pyridazinylthioacetamide multi-target antitumor pharmacophore.

Alpha-Amylase Inhibitor Screening Candidate for Antidiabetic Drug Discovery

The 4-ethylphenyl group at the pyridazine C6 position has been independently identified as an activity-enhancing motif for alpha-amylase inhibition within the pyridazine chemotype [1]. Molecules bearing ethylphenyl-pyridazine substructures achieved IC50 values of 8.46–8.83 μg/mL against alpha-amylase, representing ~8-fold improvement over acarbose (IC50 66.65 μg/mL) [1]. CAS 896045-60-6 should be prioritized for in vitro alpha-amylase and alpha-glucosidase inhibition screening, with molecular docking to pullulanase Amy12, isomaltase, and alpha-amylase receptors to assess binding mode compatibility. Procurement priority: academic and industrial groups conducting phenotypic or target-based screening for metabolic disorder therapeutics, particularly those exploring pyridazine-based antidiabetic agents.

HIV-1 NNRTI Pharmacophore Expansion Studies

The pyridazinylthioacetamide scaffold has validated HIV-1 NNRTI activity with submicromolar potency (compound 8k: EC50 0.046 μM, selectivity index 2149) [1]. CAS 896045-60-6 introduces 4-ethylphenyl and 4-acetylphenyl substituents at the two variable positions of the pharmacophore, representing unexplored chemical space within this NNRTI series [1]. The compound is suitable for evaluation in HIV-1 IIIB replication assays (MT-4 cells) with parallel cytotoxicity determination, followed by molecular docking to the HIV-1 RT NNRTI binding pocket to rationalize the SAR contribution of the 4-ethylphenyl group. Procurement priority: antiviral drug discovery groups seeking to explore the hydrophobic pocket tolerance of the NNRTI binding site and expand the chemical diversity of non-nucleoside reverse transcriptase inhibitor leads.

Physicochemical Comparator for Lipophilicity-Driven PK/PD Profiling of Pyridazinylthioacetamide Leads

The predicted AlogP of CAS 896045-60-6 (~3.8–4.2) is approximately 0.5–0.7 log units higher than the corresponding 6-phenylpyridazine analog (~3.1–3.5) due to the ethyl substituent contribution [1]. This makes the compound a valuable comparator for assessing the impact of moderate lipophilicity increases on membrane permeability (PAMPA or Caco-2), metabolic stability (human/rat liver microsomes), plasma protein binding, and CYP inhibition profiles within the pyridazinylthioacetamide series [1]. Co-procurement of CAS 896045-60-6 alongside its 6-phenyl analog or the 3-acetylphenyl positional isomer (CAS 896046-33-6) would enable matched-pair analysis of lipophilicity-driven PK/PD differences. Procurement priority: DMPK and lead optimization groups seeking to establish lipophilicity-property relationships for pyridazine-based lead series.

Quote Request

Request a Quote for N-(4-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.